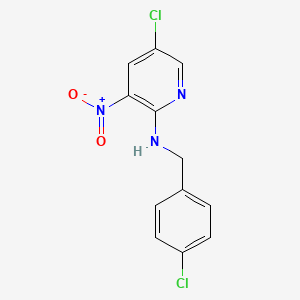
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE
描述
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and introduction of cyano groups. One common method involves the reaction of 1,2-diaminobenzene with 2-phenylpropanal in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate imine. This intermediate is then cyclized under basic conditions to yield the benzimidazole core. The cyano groups are introduced using reagents like cyanogen bromide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert cyano groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazoles with various functional groups.
科学研究应用
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano groups and phenyl ring allow the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Lacks the cyano groups, resulting in different chemical properties and biological activities.
5,6-Dimethyl-2-phenylbenzimidazole: Contains methyl groups instead of cyano groups, affecting its reactivity and applications.
2-Phenyl-1H-benzimidazole-5,6-dicarbonitrile:
Uniqueness
2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE is unique due to the presence of both cyano groups and a phenyl ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including drug development and materials science .
属性
分子式 |
C18H14N4 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
2-phenyl-1-propylbenzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C18H14N4/c1-2-8-22-17-10-15(12-20)14(11-19)9-16(17)21-18(22)13-6-4-3-5-7-13/h3-7,9-10H,2,8H2,1H3 |
InChI 键 |
ZKVRZQHBKBUUSD-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C=C(C(=C2)C#N)C#N)N=C1C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine](/img/structure/B8598846.png)
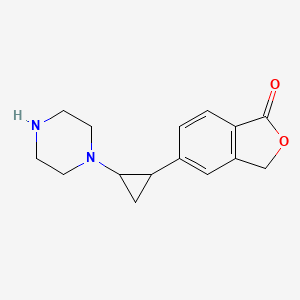

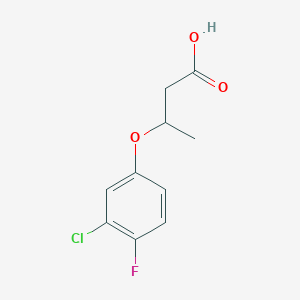

![Benzyl [(1r,2r)-2-formylcyclohexyl]carbamate](/img/structure/B8598888.png)
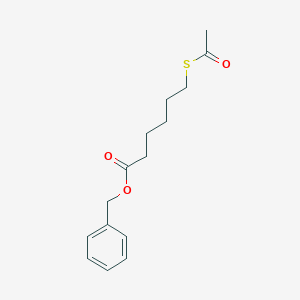


![[3-(Benzylsulfanyl)phenyl]cyanamide](/img/structure/B8598937.png)

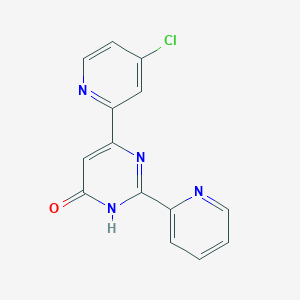
![Dimethyl [3-(4-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8598955.png)
